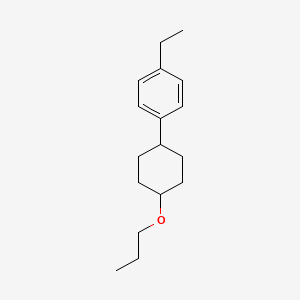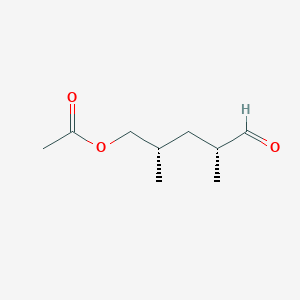
N-(Hexadecan-2-yl)-N,N-dimethylhexadecan-2-aminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Hexadecan-2-yl)-N,N-dimethylhexadecan-2-aminium chloride is a quaternary ammonium compound. It is characterized by its long alkyl chains and the presence of a positively charged nitrogen atom. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Hexadecan-2-yl)-N,N-dimethylhexadecan-2-aminium chloride typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of N,N-dimethylhexadecan-2-amine with hexadecyl chloride under anhydrous conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to promote the reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, where they undergo the quaternization reaction. The product is then separated and purified using techniques such as distillation or extraction.
Análisis De Reacciones Químicas
Types of Reactions
N-(Hexadecan-2-yl)-N,N-dimethylhexadecan-2-aminium chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride ion can be replaced by other anions through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common due to the stability of the quaternary ammonium structure.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium iodide can be used to replace the chloride ion.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, although the reaction conditions need to be carefully controlled to prevent degradation of the compound.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as N-(Hexadecan-2-yl)-N,N-dimethylhexadecan-2-aminium iodide can be formed.
Oxidation Products: Oxidation can lead to the formation of various oxidized derivatives, although these are less commonly studied.
Aplicaciones Científicas De Investigación
N-(Hexadecan-2-yl)-N,N-dimethylhexadecan-2-aminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound’s surfactant properties make it useful in cell lysis and membrane studies.
Industry: It is used in the formulation of detergents, disinfectants, and emulsifiers.
Mecanismo De Acción
The mechanism of action of N-(Hexadecan-2-yl)-N,N-dimethylhexadecan-2-aminium chloride is primarily based on its surfactant properties. The long alkyl chains allow it to interact with lipid bilayers, disrupting membrane integrity. This makes it effective in applications such as cell lysis and antimicrobial formulations. The positively charged nitrogen atom can also interact with negatively charged molecules, enhancing its ability to act as a phase transfer catalyst.
Comparación Con Compuestos Similares
Similar Compounds
- N-Benzyl-N,N-dimethyl-2-hexadecanaminium chloride
- N-(2-Hexadecanyl)-N,N-dimethyl-2-hexadecanaminium chloride
- 4-(Hexadecan-2-ylamino)benzoyl chloride
Uniqueness
N-(Hexadecan-2-yl)-N,N-dimethylhexadecan-2-aminium chloride is unique due to its specific combination of long alkyl chains and quaternary ammonium structure. This gives it distinct surfactant properties and makes it particularly effective in applications requiring membrane interaction and phase transfer catalysis. Compared to similar compounds, it may offer better stability and efficiency in certain reactions and applications.
Propiedades
Número CAS |
133743-39-2 |
|---|---|
Fórmula molecular |
C34H72ClN |
Peso molecular |
530.4 g/mol |
Nombre IUPAC |
di(hexadecan-2-yl)-dimethylazanium;chloride |
InChI |
InChI=1S/C34H72N.ClH/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33(3)35(5,6)34(4)32-30-28-26-24-22-20-18-16-14-12-10-8-2;/h33-34H,7-32H2,1-6H3;1H/q+1;/p-1 |
Clave InChI |
MCCWQKQJGJSBMN-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCC(C)[N+](C)(C)C(C)CCCCCCCCCCCCCC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


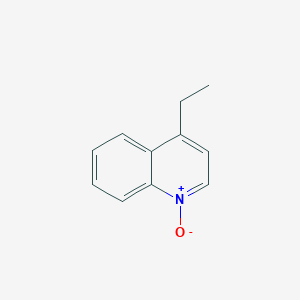
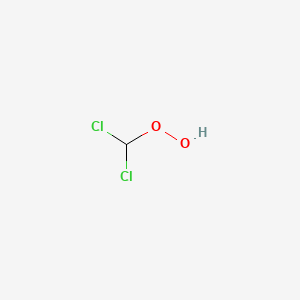

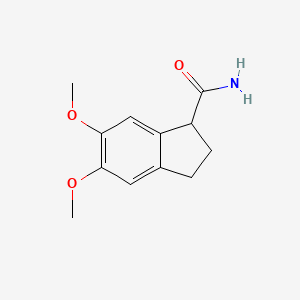


![Benzaldehyde, 2-[(acetyloxy)methyl]-3-methoxy-](/img/structure/B14273356.png)

![2-Propen-1-one, 3-[4-(methylthio)phenyl]-1-(2-naphthalenyl)-](/img/structure/B14273372.png)

![4,4-Bis(methylsulfanyl)-7-oxo-2-[(trimethylsilyl)methyl]oct-1-en-3-yl carbonate](/img/structure/B14273376.png)
